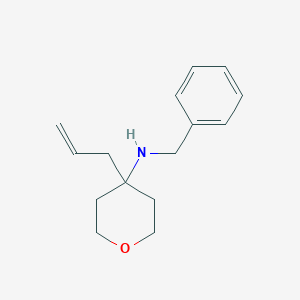

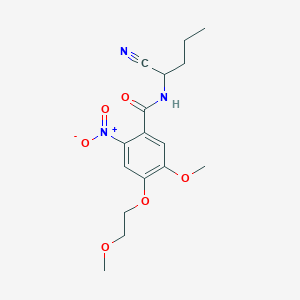

![molecular formula C7H12N4O B2569506 1-[2-(1H-imidazol-5-yl)ethyl]-3-methylurea CAS No. 1546434-05-2](/img/structure/B2569506.png)

1-[2-(1H-imidazol-5-yl)ethyl]-3-methylurea

Overview

Description

“1-[2-(1H-imidazol-5-yl)ethyl]-3-methylurea” is a compound with the CAS Number: 1546434-05-2 . It has a molecular weight of 168.2 . Imidazole, a key component of this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

Imidazole, the core of this compound, was first synthesized by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities and have become an important synthon in the development of new drugs .Molecular Structure Analysis

The molecular structure of imidazole, a part of this compound, contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole is an amphoteric in nature, i.e., it shows both acidic and basic properties . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .Scientific Research Applications

Efficient Catalysis

Transesterification and Acylation Reactions : Imidazol-2-ylidenes, a type of N-heterocyclic carbenes (NHC), including derivatives similar to 1-[2-(1H-imidazol-5-yl)ethyl]-3-methylurea, have shown efficiency as catalysts in transesterification involving various esters and alcohols. These catalysts facilitate acylation of alcohols with enol acetates at room temperature, demonstrating their potential in synthetic organic chemistry for esterification and protection reactions (Grasa, Gueveli, Singh, & Nolan, 2003).

Photocatalytic Applications

Oxidation of Ethylene Thiourea : Studies involving photocatalytic oxidation of ethylene thiourea in the presence of photosensitizers have highlighted the role of imidazoline derivatives in enhancing reaction rates under specific conditions. Such applications point towards environmental and synthetic utility in photocatalysis (Kathuria & Dhamiwal, 2016).

Corrosion Inhibition

Protection of Metals : Imidazoline and its derivatives have been evaluated for their effectiveness as corrosion inhibitors in acidic media. The electrochemical behavior suggests that compounds with imidazoline structure offer protection against corrosion, making them valuable in materials science for extending the life of metals in corrosive environments (Cruz, Martinez, Genescà, & García-Ochoa, 2004).

Polymer Science

Double Hydrophilic Block Copolymers : Research into imidazolium-based ionic liquid (IL) monomers has led to the development of double hydrophilic block copolymers (DHBCs). These materials exhibit ionic responsiveness and have potential applications in various areas of polymer science, including drug delivery systems and materials engineering (Vijayakrishna et al., 2008).

Green Chemistry

Ionic Liquid Catalysts for Synthesis : The synthesis of dihydropyrimidinones under solvent-free conditions using acidic ionic liquids as catalysts demonstrates the compound's role in promoting green chemistry by minimizing hazardous solvents. This approach aligns with the principles of sustainable and environmentally friendly chemical processes (Sajjadifar, Nezhad, & Darvishi, 2013).

Safety and Hazards

Future Directions

Imidazole has become an important synthon in the development of new drugs . With the increasing public health problems due to antimicrobial resistance in drug therapy, there is a need for the development of a new drug that overcomes these problems . Therefore, the future direction could be the development of novel drugs using imidazole and its derivatives.

Mechanism of Action

Target of Action

Imidazole-containing compounds are known for their broad range of biological activities. They are the core of many natural products such as histidine, purine, and histamine . .

Mode of Action

The mode of action of imidazole-containing compounds can vary widely depending on the specific compound and its targets. Some imidazole derivatives show activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities

Biochemical Pathways

Imidazole is a key component in several biochemical pathways due to its presence in important biomolecules like histidine and histamine

Pharmacokinetics

The pharmacokinetics of a compound describe how it is absorbed, distributed, metabolized, and excreted (ADME). Imidazole itself is highly soluble in water and other polar solvents , which can influence its pharmacokinetics

Result of Action

The result of a compound’s action depends on its targets and mode of action. As mentioned, imidazole derivatives can have a wide range of biological activities

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Imidazole is amphoteric in nature, meaning it can act as both an acid and a base . This could potentially influence how “1-[2-(1H-imidazol-5-yl)ethyl]-3-methylurea” interacts with its environment.

Biochemical Analysis

Biochemical Properties

1-[2-(1H-imidazol-5-yl)ethyl]-3-methylurea plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The imidazole ring in its structure allows it to participate in hydrogen bonding and coordination with metal ions, which are essential for enzyme catalysis. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in drug metabolism, and histidine kinases, which play a role in signal transduction pathways . These interactions can modulate the activity of these enzymes, leading to changes in biochemical pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of protein kinases, which are critical for cell signaling and regulation . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular responses and metabolic activities.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, this compound can activate or inhibit signaling pathways by interacting with receptors and other signaling molecules, leading to changes in cellular functions and gene expression.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to this compound can lead to immediate changes in enzyme activity and cell signaling, while long-term exposure may result in alterations in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cell signaling pathways without causing significant toxicity . At higher doses, it may exhibit toxic effects, such as oxidative stress and cellular damage. Studies have shown that there is a threshold dose beyond which the adverse effects of this compound become more pronounced, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions . Additionally, this compound can influence metabolic pathways by modulating the activity of key enzymes, such as kinases and phosphatases, which are involved in energy production and cellular homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as organic cation transporters (OCTs) and multidrug resistance proteins (MRPs) . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production.

properties

IUPAC Name |

1-[2-(1H-imidazol-5-yl)ethyl]-3-methylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-8-7(12)10-3-2-6-4-9-5-11-6/h4-5H,2-3H2,1H3,(H,9,11)(H2,8,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSPWSTNZQBVQAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NCCC1=CN=CN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1546434-05-2 | |

| Record name | 1-[2-(1H-imidazol-5-yl)ethyl]-3-methylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

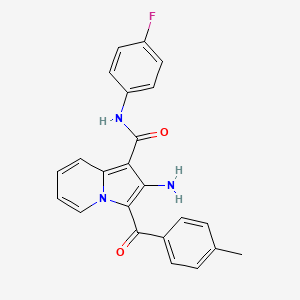

![7-Fluoro-1-(4-fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2569423.png)

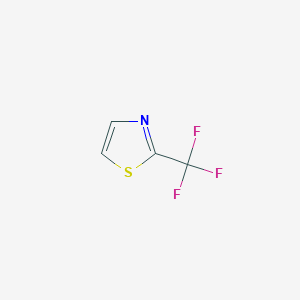

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2569428.png)

![N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2569429.png)

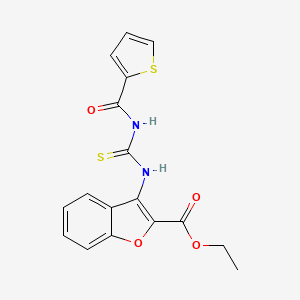

![N-[2-(morpholin-4-yl)phenyl]thiophene-3-carboxamide](/img/structure/B2569437.png)

![3-cinnamyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2569441.png)

![N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]-N-ethyloxamide](/img/structure/B2569444.png)